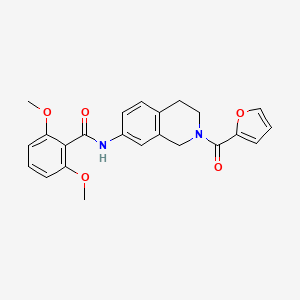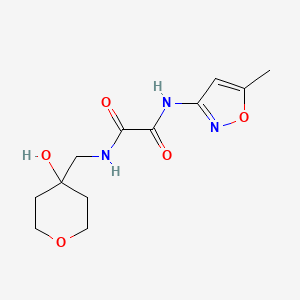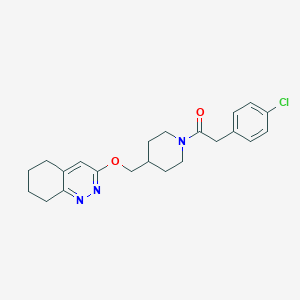
N-(2-(furan-2-carbonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)-2,6-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a démontré une activité antibactérienne puissante contre des bactéries résistantes aux médicaments isolées cliniquement, y compris Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae et Staphylococcus aureus (MRSA). Plus précisément, il est efficace contre A. baumannii NDM-positif. La synthèse de ce composé implique une réaction de couplage croisé de Suzuki-Miyaura, conduisant à la formation de N-(4-bromophényl)furan-2-carboxamide . Une validation supplémentaire par des études de docking et des simulations de dynamique moléculaire a confirmé sa liaison au site actif et sa stabilité .
Caractérisation structurale
La structure cristalline de N-(pyridin-2-ylméthyl)furan-2-carboxamide (un composé apparenté) a été élucidée par diffraction des rayons X sur monocristal. Cette caractérisation a impliqué des techniques telles que la RMN, la spectroscopie FT-IR et UV-Vis. Notamment, l'angle dièdre entre les cycles furane et pyridine dans cette molécule s'est avéré être de 73,52° .
Propriétés antioxydantes
Bien qu'il n'ait pas été directement étudié pour le composé en question, la compréhension du rôle des antioxydants est cruciale. Les espèces réactives de l'oxygène (ROS) générées lors du métabolisme cellulaire peuvent entraîner des dommages tissulaires et affecter la fonction cellulaire normale. Les antioxydants jouent un rôle vital dans la neutralisation des ROS et le maintien de la santé cellulaire .
Chimie médicinale
La compréhension du pharmacophore du composé et l'identification des sites de liaison potentiels peuvent guider les chimistes médicinaux dans la conception d'analogues avec des propriétés améliorées. Les études computationnelles peuvent aider à prédire la bioactivité et à optimiser les caractéristiques ressemblant à un médicament.
En résumé, N-(2-(furan-2-carbonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)-2,6-diméthoxybenzamide est prometteur dans la recherche antibactérienne, les études structurales et le développement potentiel de médicaments. Ses applications multiformes justifient des recherches et des explorations plus approfondies dans divers contextes scientifiques. 🌟
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWTUGVJZLSTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)
![N-[2-(1-methyl-1H-indol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2549171.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2549177.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549178.png)

